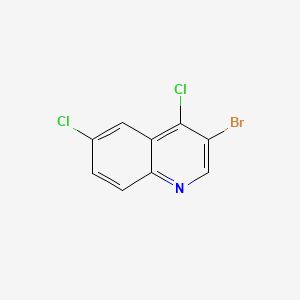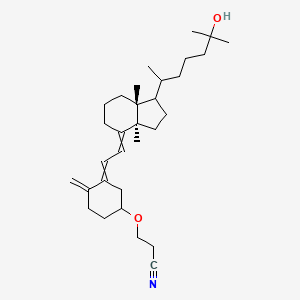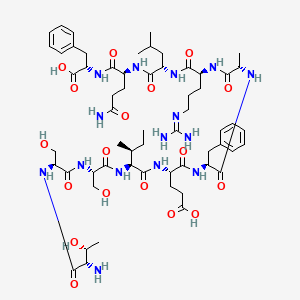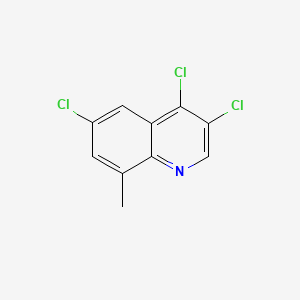
5-Bromo-2-(propylthio)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(propylthio)pyrimidine: is an organic compound with the molecular formula C7H9BrN2S It is a pyrimidine derivative where a bromine atom is substituted at the 5th position and a propylthio group at the 2nd position of the pyrimidine ring
科学的研究の応用
Chemistry: 5-Bromo-2-(propylthio)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new compounds.
Biology and Medicine: Pyrimidine derivatives, including this compound, are studied for their potential biological activities. They can serve as building blocks for the synthesis of pharmaceuticals and agrochemicals.
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Safety and Hazards
5-Bromo-2-(propylthio)pyrimidine is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
作用機序
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .
Mode of Action
5-Bromo-2-(propylthio)pyrimidine, like other pyrimidine derivatives, likely interacts with its targets through a process of nucleophilic displacement . This involves the compound binding to its target, causing a change in the target’s structure or function .
Biochemical Pathways
Given the compound’s structural similarity to other pyrimidine derivatives, it may be involved in pathways related to nucleotide synthesis and metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and carries out its functions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(propylthio)pyrimidine typically involves the nucleophilic substitution reaction of 5-bromopyrimidine with propylthiol. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to deprotonate the propylthiol, which then acts as a nucleophile to attack the brominated pyrimidine.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反応の分析
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(propylthio)pyrimidine can undergo further substitution reactions, particularly at the bromine site, with various nucleophiles.
Oxidation and Reduction: The propylthio group can be oxidized to sulfoxides or sulfones under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by various aryl or vinyl groups using palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, propylthiol.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, bases like potassium phosphate.
Major Products:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Aryl or vinyl-substituted pyrimidines.
類似化合物との比較
- 5-Bromo-2-(ethylthio)pyrimidine
- 5-Bromo-2-(methylthio)pyrimidine
- 5-Bromo-2-(butylthio)pyrimidine
Comparison: 5-Bromo-2-(propylthio)pyrimidine is unique due to the specific length and structure of its propylthio group, which can influence its reactivity and the types of reactions it undergoes. Compared to its ethyl, methyl, and butyl analogs, the propylthio group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
5-bromo-2-propylsulfanylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2S/c1-2-3-11-7-9-4-6(8)5-10-7/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVQSUAMCUMXGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=C(C=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681092 |
Source


|
| Record name | 5-Bromo-2-(propylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-23-3 |
Source


|
| Record name | 5-Bromo-2-(propylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

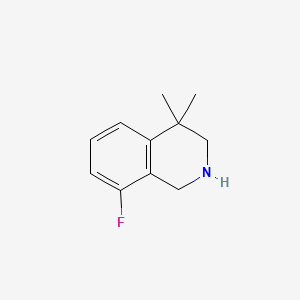
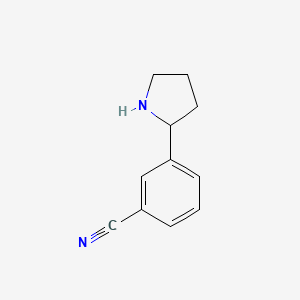
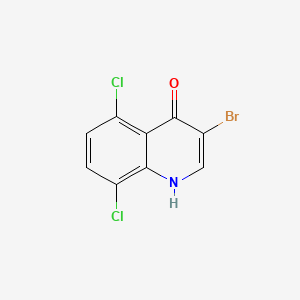
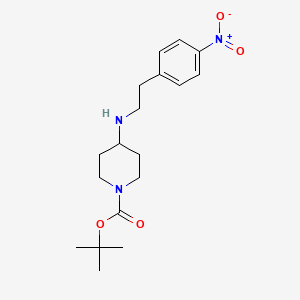
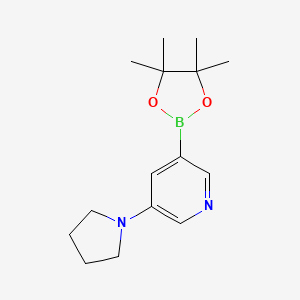
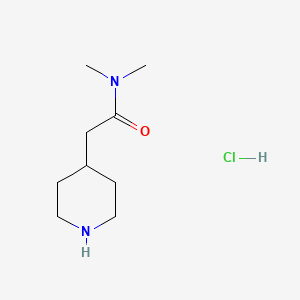
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-, methyl ester](/img/structure/B598542.png)
